Cas no 1805087-70-0 (4-Bromo-3-chloro-2-cyano-6-(difluoromethyl)pyridine)

4-Bromo-3-chloro-2-cyano-6-(difluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-3-chloro-2-cyano-6-(difluoromethyl)pyridine
-
- Inchi: 1S/C7H2BrClF2N2/c8-3-1-4(7(10)11)13-5(2-12)6(3)9/h1,7H
- InChI Key: BRBICKMNWAXSEA-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C#N)N=C(C(F)F)C=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 230
- XLogP3: 2.9
- Topological Polar Surface Area: 36.7
4-Bromo-3-chloro-2-cyano-6-(difluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029063530-1g |
4-Bromo-3-chloro-2-cyano-6-(difluoromethyl)pyridine |
1805087-70-0 | 97% | 1g |
$1,475.10 | 2022-04-01 |
4-Bromo-3-chloro-2-cyano-6-(difluoromethyl)pyridine Related Literature
-
1. Book reviews
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
Additional information on 4-Bromo-3-chloro-2-cyano-6-(difluoromethyl)pyridine
4-Bromo-3-chloro-2-cyano-6-(difluoromethyl)pyridine: A Comprehensive Overview
4-Bromo-3-chloro-2-cyano-6-(difluoromethyl)pyridine, also known by its CAS number 1805087-70-0, is a highly specialized organic compound with a complex structure and diverse applications. This compound belongs to the family of pyridine derivatives, which are widely studied in various fields of chemistry, including pharmaceuticals, agrochemicals, and materials science. The unique combination of substituents on the pyridine ring—bromo, chloro, cyano, and difluoromethyl groups—contributes to its distinctive chemical properties and reactivity.
The synthesis of 4-bromo-3-chloro-2-cyano-6-(difluoromethyl)pyridine involves a series of carefully controlled reactions, often employing multi-step processes to introduce the desired substituents onto the pyridine ring. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various strategies, including nucleophilic aromatic substitution, electrophilic substitution, and coupling reactions, to optimize the synthesis pathway.
The structural complexity of this compound makes it an attractive candidate for various applications. In the pharmaceutical industry, pyridine derivatives are often used as scaffolds for drug development due to their ability to interact with biological targets such as enzymes and receptors. The presence of electron-withdrawing groups like bromo, chloro, and cyano enhances the compound's ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for drug efficacy.
Recent studies have highlighted the potential of 4-bromo-3-chloro-2-cyano-6-(difluoromethyl)pyridine in agrochemical applications. Its ability to inhibit key enzymes involved in plant pathogenic processes has made it a promising candidate for the development of new pesticides and fungicides. Additionally, the difluoromethyl group imparts unique electronic properties that can enhance the compound's stability and bioavailability.
In the field of materials science, this compound has shown potential as a building block for advanced materials such as conductive polymers and organic semiconductors. The pyridine ring's inherent aromaticity and the substituents' electron-withdrawing effects contribute to its electronic properties, making it suitable for applications in organic electronics.
The latest research on 4-bromo-3-chloro-2-cyano-6-(difluoromethyl)pyridine has also explored its role in catalysis. The compound has been investigated as a ligand in transition metal-catalyzed reactions, where it facilitates selective transformations of organic substrates. Its ability to coordinate with metal centers while maintaining structural integrity makes it a valuable tool in asymmetric catalysis.
In conclusion, 4-bromo-3-chloro-2-cyano-6-(difluoromethyl)pyridine is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable asset in modern chemical research. As ongoing studies continue to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.
1805087-70-0 (4-Bromo-3-chloro-2-cyano-6-(difluoromethyl)pyridine) Related Products
- 2006109-95-9(tert-butyl 3-2-(cyclobutylmethoxy)ethoxy-4-iodopyrrolidine-1-carboxylate)
- 2111606-09-6(rac-(1R,2S)-2-(furan-3-yl)-1-methylcyclohexan-1-ol)
- 1341847-81-1(2-amino-5-(dimethylamino)-2-methylpentan-1-ol)
- 2940963-84-6(1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride)
- 1256345-96-6((3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid)
- 17371-30-1(Bromamphenicol)
- 1542490-88-9(Benzoic acid, 4-[2-(acetylamino)propyl]-, methyl ester)
- 954619-25-1(N-{4-4-(3-chlorophenyl)piperazine-1-carbonyl-1,3-thiazol-2-yl}benzamide)
- 2460755-51-3(N-2,2-dimethyl-3-(methylamino)propylacetamide hydrochloride)
- 1794-58-7(2-(3,4-dimethoxyphenyl)benzoic acid)




